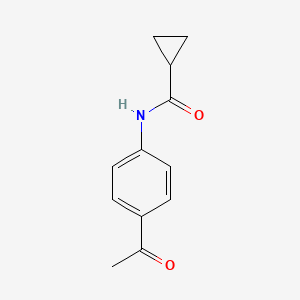

N-(4-acetylphenyl)cyclopropanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-acetylphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(14)9-4-6-11(7-5-9)13-12(15)10-2-3-10/h4-7,10H,2-3H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUMGDXLBDAVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(4-acetylphenyl)cyclopropanecarboxamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of N-(4-acetylphenyl)cyclopropanecarboxamide

Abstract

This compound (CAS No. 23845-08-1) is a fascinating small molecule that merges the structural motifs of a substituted aromatic ketone and a strained cyclopropylamide.[1] This combination imparts a unique set of physicochemical properties and potential biological activities, making it a compound of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, including a proposed synthetic pathway, predicted spectral characteristics, and an analysis of its potential applications based on its structural features. While this molecule is available commercially, detailed characterization data is sparse in peer-reviewed literature. Therefore, this whitepaper synthesizes information from analogous structures and established chemical principles to provide expert insights for scientific professionals.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a 4-acetylphenyl group linked via an amide bond to a cyclopropane ring. This structure dictates its properties, blending the rigidity and reactivity of the cyclopropane with the electronic and steric influences of the substituted benzene ring.

Table 1: Core Chemical Identifiers and Predicted Properties

| Property | Value | Source / Method |

| CAS Number | 23845-08-1 | [1] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Predicted LogP | 1.55 | [1] |

| Predicted Melting Point | Not available. Expected to be a solid at room temperature. | Inferred from related structures. |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Based on amide and aromatic ketone functionalities. |

Proposed Synthesis Pathway: Amide Coupling

The most direct and industrially scalable synthesis of this compound involves the acylation of 4-aminoacetophenone with cyclopropanecarbonyl chloride. This is a standard nucleophilic acyl substitution reaction.[2]

Causality of Experimental Design:

-

Reactant Choice: 4-aminoacetophenone provides the core aromatic ketone structure, while cyclopropanecarbonyl chloride is the activated acyl donor for the strained ring system.

-

Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to prevent reaction with the acid chloride.

-

Base: A non-nucleophilic organic base, like triethylamine or pyridine, is crucial.[2] It acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction between the amine and the highly reactive acid chloride, minimizing side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Step-by-Step Experimental Protocol:

-

Preparation: To a solution of 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath with stirring.

-

Acylation: Add cyclopropanecarbonyl chloride (1.05 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure this compound.

Workflow Visualization:

Caption: Synthesis workflow for this compound.

Spectral Analysis and Structural Elucidation

No public-domain spectra are currently available for this compound. The following analysis is predictive, based on the chemical structure and spectral data from analogous compounds.[3][4][5][6]

Caption: Relationship between structure and predicted spectral data.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (δ 7.5-8.0 ppm): The para-substituted benzene ring is expected to show a characteristic AA'BB' splitting pattern, resulting in two doublets. The protons ortho to the electron-withdrawing acetyl group will be further downfield than those ortho to the amide group.

-

Amide Proton (δ ~8.5-9.5 ppm): A broad singlet corresponding to the N-H proton. Its chemical shift can be concentration and solvent dependent.

-

Acetyl Protons (δ ~2.5 ppm): A sharp singlet integrating to 3H for the methyl group of the acetyl moiety.

-

Cyclopropyl Protons (δ 0.8-1.8 ppm): The cyclopropane ring protons will appear as complex multiplets in the upfield region. The methine proton (CH) attached to the carbonyl will be the most downfield of this group (δ ~1.5-1.8 ppm). The four methylene protons (CH₂) will be in the δ 0.8-1.2 ppm range.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbons (δ ~197 ppm and ~173 ppm): Two distinct carbonyl signals are expected. The ketone carbonyl will be significantly downfield (~197 ppm), while the amide carbonyl will appear further upfield (~173 ppm).

-

Aromatic Carbons (δ 118-143 ppm): Four signals for the aromatic carbons are expected due to symmetry. The carbon bearing the acetyl group (ipso-C) and the carbon bearing the amide nitrogen (ipso-C) will be distinct, as will the other two sets of equivalent carbons.

-

Cyclopropyl Carbons (δ ~10-18 ppm): The cyclopropyl carbons will be found in the far upfield region, with the methine carbon being slightly more downfield than the two equivalent methylene carbons.

-

Acetyl Methyl Carbon (δ ~26 ppm): A single peak for the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A sharp to medium peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches from the cyclopropyl and methyl groups just below 3000 cm⁻¹.

-

Carbonyl (C=O) Stretches: Two strong, distinct peaks are anticipated in the carbonyl region. The aryl ketone C=O stretch is expected around 1680 cm⁻¹, while the amide I band (primarily C=O stretch) should appear around 1660 cm⁻¹.

-

Amide II Band: A strong band around 1530-1550 cm⁻¹ arising from N-H bending and C-N stretching.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 203.

-

Key Fragmentation Pathways: Common fragmentation would involve cleavage of the amide bond. Expect to see fragments corresponding to the cyclopropylcarbonyl cation (m/z = 69) and the 4-acetylanilinium radical cation (m/z = 134). Another prominent fragmentation would be the loss of the acetyl group (•CH₃CO) from the molecular ion, leading to a fragment at m/z = 160.

Potential Biological Activity and Applications

While specific bioactivity data for this compound is not published, the cyclopropane carboxamide scaffold is present in numerous biologically active molecules.[7]

-

Antimicrobial/Antifungal Agents: The cyclopropane ring is a known pharmacophore in various antimicrobial and antifungal compounds. Its strained nature can contribute to unique binding interactions with enzymes.[8]

-

Enzyme Inhibition: The rigid cyclopropane structure can serve as a stable scaffold to orient other functional groups for optimal interaction with enzyme active sites. Compounds with similar structures have been investigated as kinase inhibitors.[7]

-

Genotoxicity: Some natural products containing electrophilic cyclopropane rings, such as colibactins produced by E. coli, are known to act as DNA alkylating agents.[9] This suggests that derivatives of this molecule could be explored for applications in oncology, although its potential toxicity would need careful evaluation.

The presence of the acetylphenyl moiety provides a handle for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

According to available safety data, this compound is classified as a hazardous chemical.[1][10]

-

Hazards:

-

Precautionary Measures:

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

Standard laboratory practices, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are mandatory when handling this compound.

References

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Available at: [Link]

-

Cyclopropanecarboxamide | C4H7NO | CID 80376. PubChem, NIH. Available at: [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC, NIH. Available at: [Link]

-

Cyclopropanecarboxamide. NIST WebBook. Available at: [Link]

-

N-(4-acetylphenyl)-2-pyrazinecarboxamide - 13C NMR. SpectraBase. Available at: [Link]

-

N-(4-Acetylphenyl)acetamide | C10H11NO2 | MD Topology | NMR | X-Ray. ATB Molbio. Available at: [Link]

-

N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide. PubChem, NIH. Available at: [Link]

-

Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. ResearchGate. Available at: [Link]

-

Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. Available at: [Link]

- Cyclopropane carboxamides. Google Patents.

-

Cyclopropanecarboxylic acid. NIST WebBook. Available at: [Link]

-

Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[11]arene with Hydroxyl and Amine Groups. MDPI. Available at: [Link]

-

Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC, NIH. Available at: [Link]

-

Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties. Cheméo. Available at: [Link]

-

Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

-

Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

-

N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354. PubChem, NIH. Available at: [Link]

-

2-(4-acetylphenyl)propanoic acid - physical properties. ChemSynthesis. Available at: [Link]

-

Chemical Properties of cyclopropanecarboxamide, N-phenyl. Cheméo. Available at: [Link]

-

Cyclopropanecarboxamide, N-(4-methoxyphenyl)-. NIST WebBook. Available at: [Link]

-

Cyclohexanecarboxamide. NIST WebBook. Available at: [Link]

-

Rapid determination of N-acetyl-4-aminophenol (paracetamol) in urine by tandem mass spectrometry. PubMed. Available at: [Link]

-

Characterization of Natural Colibactin-Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. PubMed. Available at: [Link]

-

Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST WebBook. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. EP0285934A1 - Cyclopropane carboxamides - Google Patents [patents.google.com]

- 3. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopropanecarboxamide [webbook.nist.gov]

- 5. N-(4-Acetylphenyl)acetamide | C10H11NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Natural Colibactin-Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of N-(4-acetylphenyl)cyclopropanecarboxamide

This document provides a comprehensive technical overview for the synthesis of N-(4-acetylphenyl)cyclopropanecarboxamide, a valuable compound in chemical research and development. The guide is intended for an audience of researchers, scientists, and professionals in drug development, offering a deep dive into the reaction's core principles, a detailed experimental protocol, and critical process considerations.

Introduction and Strategic Importance

This compound serves as a key building block and intermediate in the synthesis of more complex molecules, particularly within medicinal chemistry. Its structure, combining an acetylphenyl moiety with a strained cyclopropane ring, imparts unique conformational rigidity and electronic properties. This makes it an attractive scaffold for developing novel therapeutic agents. This guide focuses on the most direct and reliable synthetic pathway, elucidating the chemical logic that underpins the procedural steps to ensure reproducibility and high purity.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule, this compound, points to a logical and efficient synthetic strategy. The most apparent disconnection is at the amide bond, a robust and well-understood functional group.

Diagram of Retrosynthetic Analysis

Caption: Retrosynthetic approach for the target molecule.

This disconnection reveals two readily available starting materials: 4-aminoacetophenone and a derivative of cyclopropanecarboxylic acid . The most practical approach is the acylation of the amine with an activated carboxylic acid, specifically cyclopropanecarbonyl chloride . This pathway is selected for its high efficiency, straightforward execution, and use of common laboratory reagents.

The Core Synthesis: Acylation of 4-Aminoacetophenone

The chosen pathway involves the nucleophilic acyl substitution reaction between 4-aminoacetophenone and cyclopropanecarbonyl chloride.

Reaction Principle and Mechanism

The synthesis hinges on the nucleophilic nature of the primary amine on 4-aminoacetophenone, which attacks the highly electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. The reaction proceeds via a tetrahedral intermediate. A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and emphasizes safety and purity.

Experimental Workflow Diagram

Caption: Step-by-step synthesis and purification workflow.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |

| 4-Aminoacetophenone | 135.17 | 0.05 | 1.0 | 6.76 g |

| Cyclopropanecarbonyl Chloride | 104.54 | 0.055 | 1.1 | 5.75 g (4.9 mL) |

| Triethylamine (TEA) | 101.19 | 0.06 | 1.2 | 6.07 g (8.4 mL) |

| Dichloromethane (DCM) | - | - | - | 150 mL |

Step-by-Step Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminoacetophenone (6.76 g, 0.05 mol) and dichloromethane (100 mL). Stir until all solids dissolve.

-

Base Addition: Add triethylamine (8.4 mL, 0.06 mol) to the solution.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with continuous stirring. This is critical to control the exothermic nature of the acylation reaction.

-

Acylation: Dissolve cyclopropanecarbonyl chloride (5.75 g, 0.055 mol) in 50 mL of dichloromethane and add it to a dropping funnel. Add the acid chloride solution dropwise to the cooled amine solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of 1M HCl (to remove excess triethylamine), 50 mL of saturated sodium bicarbonate solution (to remove any unreacted acid chloride and HCl), and finally 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid is purified by recrystallization.[1] Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Cool the solution slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven. The expected yield is typically in the range of 85-95%.

Characterization and Quality Control

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

-

Melting Point: A sharp melting point indicates high purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation by showing characteristic peaks for the aromatic, acetyl, and cyclopropyl protons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of key functional groups, such as the amide N-H and C=O stretches, and the ketone C=O stretch.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Process Optimization and Critical Considerations

-

Choice of Base: While triethylamine is effective, pyridine can also be used.[2] The choice may depend on the ease of removal during work-up. The base must be non-nucleophilic to avoid competing reactions with the acid chloride.

-

Solvent: Dichloromethane is an excellent choice due to its inertness and ability to dissolve the starting materials.[3] Other aprotic solvents like chloroform or tetrahydrofuran (THF) can also be employed.

-

Temperature Control: The initial dropwise addition of the highly reactive cyclopropanecarbonyl chloride must be done at low temperatures (0-5°C) to prevent side reactions and ensure controlled formation of the desired amide.

-

Purity of Reagents: Use of high-purity starting materials is essential for achieving a high yield of the final product and simplifying purification. Cyclopropanecarbonyl chloride can be synthesized from cyclopropanecarboxylic acid using agents like thionyl chloride or oxalyl chloride.[4][5]

Conclusion

The synthesis of this compound via the acylation of 4-aminoacetophenone is a robust, high-yielding, and scalable process. By understanding the underlying chemical principles and carefully controlling key reaction parameters such as temperature and stoichiometry, researchers can reliably produce this valuable intermediate with high purity. This guide provides the necessary technical foundation for successful synthesis and subsequent application in advanced chemical research.

References

-

Keatthawin, K., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. Available at: [Link]

-

Srivastava, D., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]

- Google Patents. (1997). Process for the preparation of cyclopropanecarboxamide.

- Google Patents. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

- Google Patents. (1988). Cyclopropane carboxamides.

-

Organic Syntheses. (1988). {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone. Available at: [Link]

- Google Patents. (1973). Method of purification of n-acetyl-p-aminophenol.

Sources

- 1. US3748358A - Method of purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0285934A1 - Cyclopropane carboxamides - Google Patents [patents.google.com]

- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(4-acetylphenyl)cyclopropanecarboxamide

Abstract

N-(4-acetylphenyl)cyclopropanecarboxamide is a molecule of interest within the broader class of cyclopropanecarboxamide derivatives, a scaffold known to exhibit a wide range of pharmacological activities. While the specific mechanism of action for this compound is not yet fully elucidated in publicly available literature, the known biological targets of structurally related analogs provide a strong foundation for targeted investigation. This guide synthesizes the current understanding of relevant cyclopropanecarboxamide derivatives and outlines a comprehensive, multi-pronged experimental strategy to systematically determine the mechanism of action for this specific compound. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Therapeutic Potential of the Cyclopropanecarboxamide Scaffold

The cyclopropane ring is a unique structural motif in medicinal chemistry, imparting rigidity and a distinct three-dimensional conformation to molecules.[1] This can lead to enhanced binding affinity, improved metabolic stability, and increased cell permeability compared to more flexible aliphatic chains.[1] The cyclopropanecarboxamide core, in particular, has been identified in compounds with diverse biological activities, including:

-

Orexin Receptor Antagonism: Derivatives have been developed as potent and orally active antagonists of orexin 1 and 2 receptors, with potential applications in treating sleep disorders.[2]

-

Kinase Inhibition: Certain N-aryl cyclopropanecarboxamides have been investigated as inhibitors of c-Met kinase, a target in cancer therapy.[1]

-

Dopamine Receptor Modulation: The N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure has been a focus for developing agents targeting dopamine D3 receptors.[3]

-

Antiproliferative and Antitumor Activity: Various cyclopropanecarboxamide derivatives have demonstrated antiproliferative effects in cancer cell lines.[1][4]

-

Analgesic Properties: Researchers have explored novel acetaminophen analogs incorporating different chemical moieties to develop analgesics with reduced hepatotoxicity.[5]

Given this chemical precedent, this compound warrants investigation as a potentially bioactive compound. The 4-acetylphenyl substituent provides a key site for potential hydrogen bonding and electronic interactions within a biological target.

Postulated Mechanisms of Action and Key Biological Targets

Based on the activities of structurally related compounds, we can hypothesize several potential mechanisms of action for this compound. These hypotheses form the basis of the experimental workflows outlined in the subsequent sections.

Hypothesis 1: Kinase Inhibition

The presence of the N-phenylcarboxamide moiety is common in many kinase inhibitors. The acetyl group on the phenyl ring could potentially interact with the hinge region of a kinase active site.

-

Potential Targets: c-Met, EGFR, and other kinases implicated in oncology and inflammatory diseases.[1][4]

Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation

The overall structure of this compound shares some features with known GPCR ligands.

Hypothesis 3: Enzyme Inhibition

The carboxamide linkage could be involved in interactions with the active sites of various enzymes.

-

Potential Targets: Matrix metalloproteinases (MMPs), Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), or other enzymes where related hydroxamates have shown activity.[6]

Hypothesis 4: Disruption of Protein-Protein Interactions

The rigid cyclopropane scaffold could serve to orient the phenyl rings in a way that disrupts specific protein-protein interactions.

Experimental Workflow for Mechanism of Action Deconvolution

A systematic approach is crucial to efficiently and accurately determine the mechanism of action. The following workflow is proposed, starting with broad phenotypic screening and progressively narrowing down to specific target identification and validation.

Figure 1: A phased experimental workflow for the deconvolution of the mechanism of action.

Phase 1: Broad Phenotypic Screening and Target Class Identification

The initial step is to understand the biological effect of this compound at a cellular level without prior bias towards a specific target.

Protocol 1: Cell Viability Screening

-

Cell Line Selection: A diverse panel of cancer and non-cancer cell lines should be chosen to identify potential tissue-specific effects.

-

Compound Treatment: Cells are treated with a concentration range of this compound (e.g., from 1 nM to 100 µM) for 72 hours.

-

Viability Assay: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: IC50 values are calculated for each cell line to determine the potency and selectivity of the compound's antiproliferative effects.

Protocol 2: Broad Target Class Screening

Commercially available screening panels can provide a rapid assessment of the compound's activity against major drug target classes.

-

Panel Selection: Choose panels that cover a wide range of kinases, GPCRs, and ion channels.

-

Binding/Activity Assays: The compound is tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) in binding or functional assays for each target in the panel.

-

Hit Identification: Targets showing significant inhibition or activation (e.g., >50% at 10 µM) are identified as potential primary targets.

Phase 2: Specific Target Identification and In Vitro Validation

Once a target class or a specific cellular phenotype is identified, the next phase focuses on pinpointing the direct molecular target.

Protocol 3: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize an analog of this compound with a linker and an affinity tag (e.g., biotin) suitable for immobilization on a solid support. A key consideration is to place the linker at a position that is not critical for biological activity, which can be guided by preliminary structure-activity relationship (SAR) studies.

-

Cell Lysate Preparation: Prepare a protein lysate from a cell line that is sensitive to the compound.

-

Affinity Pulldown: Incubate the lysate with the immobilized compound to capture binding proteins. A control experiment with a non-immobilized compound should be run in parallel.

-

Mass Spectrometry: Eluted proteins are identified by mass spectrometry.

-

Candidate Prioritization: Proteins that specifically bind to the immobilized compound are considered potential targets.

Protocol 4: In Vitro Target Engagement Assays

Once candidate targets are identified, their interaction with this compound must be confirmed using purified recombinant proteins.

-

Protein Expression and Purification: Express and purify the candidate target proteins.

-

Binding Assays: Direct binding can be quantified using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding affinity (KD).

-

Enzyme Inhibition Assays (if applicable): If the target is an enzyme, its activity should be measured in the presence of varying concentrations of the compound to determine the IC50 and the mode of inhibition.

Phase 3: Cellular and In Vivo Target Validation

Confirmation that the compound's biological effects are mediated through the identified target is the final and most critical phase.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

-

Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the target protein. Target engagement by the compound will stabilize the protein, leading to a higher melting temperature.

Protocol 6: Downstream Pathway Analysis

-

Cell Treatment: Treat cells with the compound for various times and at different concentrations.

-

Lysate Preparation and Western Blotting: Analyze cell lysates by Western blotting for the phosphorylation status or expression levels of known downstream effectors of the target pathway. For example, if the target is a kinase in the MAPK pathway, look for changes in p-ERK levels.

Figure 2: A hypothetical signaling pathway illustrating how the compound could inhibit a target kinase, leading to a measurable cellular effect.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound structure is essential to understand the chemical features required for its biological activity and to optimize its potency and selectivity.

| Modification Site | Proposed Modifications | Rationale |

| 4-acetyl group | -OH, -NH2, -OCH3, -Cl, -F | To probe the role of the acetyl group in hydrogen bonding and electronic interactions. |

| Phenyl ring | Move acetyl group to 2- or 3-position | To assess the importance of the substitution pattern. |

| Cyclopropane ring | Introduce substituents, change stereochemistry | To explore the impact of steric bulk and conformation on activity. |

| Amide linker | Reverse amide, replace with other linkers | To determine the importance of the amide bond for target interaction. |

Conclusion

While the precise mechanism of action for this compound remains to be definitively established, the rich pharmacology of the cyclopropanecarboxamide scaffold provides several high-priority avenues for investigation. The experimental workflow detailed in this guide, from broad phenotypic screening to specific target validation, offers a robust and logical framework for elucidating its molecular mechanism. Such studies are critical for advancing this and other novel chemical entities through the drug discovery and development pipeline.

References

-

Yoshida, Y., et al. (2014). Design, synthesis, and structure-activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists. Bioorganic & Medicinal Chemistry, 22(22), 6361-6373. [Link]

-

Reddy, T.J., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Molecules, 26(11), 3237. [Link]

-

Kobkeatthawin, T., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 63(1), 1169-1174. [Link]

-

Kovaleva, T., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(10), 3125. [Link]

-

Bazan, H.A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

- Klotz, H.R., & Putter, H. (1997). U.S. Patent No. 5,659,081. U.S.

-

Ahmad, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6296. [Link]

-

Leopoldo, M., et al. (2005). First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. Journal of Medicinal Chemistry, 48(25), 7919-7922. [Link]

-

Contreras, J.M., et al. (2001). Analysis of two cycloplatinated compounds derived from N-(4-methoxyphenyl)-alpha-benzoylbenzylidenamine. Comparison of the activity of these compounds with other isostructural cyclopalladated compounds. Journal of Inorganic Biochemistry, 87(4), 235-243. [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

-

Morris, J., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(22), 5336. [Link]

- Wirtz, W., et al. (1988). European Patent No. EP0285934A1.

-

Levin, J.I., et al. (2004). Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry, 47(25), 6255-6269. [Link]

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and structure-activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of N-(4-acetylphenyl)cyclopropanecarboxamide

An In-Depth Technical Guide to the Biological Activity of N-(4-acetylphenyl)cyclopropanecarboxamide

Authored by a Senior Application Scientist

Foreword: Unraveling the Potential of a Novel Scaffold

This compound emerges from the confluence of two privileged structural motifs in medicinal chemistry: the cyclopropanecarboxamide core and the N-acetylphenyl moiety. The cyclopropane ring, a small, strained carbocycle, imparts conformational rigidity and unique metabolic properties to molecules, while the acetylphenyl group is a common feature in compounds targeting a range of biological processes. This guide provides a comprehensive technical overview of the known and hypothesized biological activities of this compound, moving from its fundamental chemistry to its potential as a therapeutic agent. We will explore its plausible mechanisms of action, grounded in data from analogous structures, and provide detailed, field-proven experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this promising chemical scaffold.

Molecular Profile and Synthesis Strategy

Chemical Structure and Properties

This compound is a small molecule characterized by a cyclopropyl group linked via an amide bond to a para-substituted acetylbenzene ring. This structure suggests a balance of rigidity from the cyclopropane ring and potential for specific molecular interactions via the acetyl and amide functionalities.

Synthetic Pathway: Amide Coupling

The synthesis of this compound is typically achieved through a standard amide coupling reaction. This involves the activation of cyclopropanecarboxylic acid and its subsequent reaction with 4-aminoacetophenone. Common coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to facilitate this reaction under mild conditions, ensuring high yields and purity.[1] The general workflow is a robust and scalable method for producing this and related carboxamides.

Caption: General workflow for the synthesis of this compound.

Biological Activity Profile: A Focus on Oncology

While direct studies on this compound are emerging, extensive research on structurally related compounds provides a strong basis for predicting its biological activities. The broader class of cyclopropanecarboxamide derivatives has been associated with a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties.[1]

Primary Hypothesized Activity: Anticancer Effects

The most compelling therapeutic potential for this scaffold lies in oncology. Derivatives of N-(4-acetylphenyl) have demonstrated significant antiproliferative activity against various cancer cell lines, including breast, prostate, and brain cancer.[2] Furthermore, related 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown potent cytotoxicity against lung cancer cells, potentially through the dual inhibition of SIRT2 and EGFR.[3]

The core hypothesis for this compound is its function as a Histone Deacetylase (HDAC) inhibitor .

Deep Dive: Mechanism of Action as an HDAC Inhibitor

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, playing a critical role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making them a validated target for anticancer drug development.[4]

The HDAC Inhibitor Pharmacophore

Most HDAC inhibitors (HDACis) share a common pharmacophore consisting of three key components:

-

Cap Group: A surface-recognition moiety that interacts with the rim of the HDAC catalytic tunnel.

-

Linker: A connecting unit that spans the length of the catalytic tunnel.

-

Zinc-Binding Group (ZBG): A functional group that chelates the catalytic Zn²⁺ ion at the base of the tunnel.

This compound can be mapped to this pharmacophore, suggesting its potential as a novel HDACi. The 4-acetylphenyl group serves as a plausible Cap Group , while the cyclopropanecarboxamide portion acts as the Linker . The absence of a classical ZBG (like a hydroxamic acid) suggests it may act as a non-classical inhibitor, possibly engaging with residues in the catalytic tunnel without directly chelating the zinc ion, or that its metabolites could be the active species.

Caption: Mapping the topic compound to the HDAC inhibitor pharmacophore.

Essential Experimental Protocols

To validate the hypothesized biological activity, a series of well-defined experiments are required. The following protocols represent the gold standard in the field for characterizing a potential new anticancer agent.

Protocol 1: In Vitro HDAC Inhibition Assay

-

Objective: To quantify the inhibitory activity of the compound against specific HDAC isoforms.

-

Methodology:

-

Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6) and a fluorogenic substrate are procured. The test compound is dissolved in DMSO to create a stock solution.

-

Reaction: The compound is serially diluted and incubated with the HDAC enzyme in an assay buffer.

-

Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.

-

Development: After incubation, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Detection: The fluorescence is measured using a plate reader.

-

Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for an in vitro HDAC inhibition fluorescence assay.

Protocol 2: Cell Proliferation (MTT) Assay

-

Objective: To determine the cytotoxic and antiproliferative effects of the compound on cancer cell lines.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance of the solution is measured at ~570 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀/IC₅₀ value is determined.

-

Protocol 3: In Vitro Metabolic Stability Assay

-

Objective: To assess the susceptibility of the compound to metabolism by liver enzymes, a critical parameter for predicting in vivo pharmacokinetics.[5][6][7][8]

-

Methodology:

-

System Preparation: Pooled human or rat liver microsomes are used as the source of metabolic enzymes. A reaction mixture containing phosphate buffer and the test compound is prepared.

-

Initiation: The metabolic reaction is initiated by adding the NADPH cofactor. Control reactions are run without NADPH.[8]

-

Time-Course Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Data Calculation: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).[6]

-

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro HDAC Inhibitory Activity of this compound

| HDAC Isoform | IC₅₀ (nM) |

|---|---|

| HDAC1 | Value |

| HDAC2 | Value |

| HDAC3 | Value |

| HDAC6 | Value |

| HDAC8 | Value |

Table 2: Antiproliferative Activity against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) |

|---|---|---|

| A549 | Lung | Value |

| MCF-7 | Breast | Value |

| PC-3 | Prostate | Value |

| HCT116 | Colon | Value |

Table 3: In Vitro Metabolic Stability in Human Liver Microsomes

| Parameter | Value |

|---|---|

| In Vitro Half-Life (t₁/₂, min) | Value |

| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Value |

Future Research and Development

The preliminary data and hypotheses presented in this guide position this compound as a scaffold worthy of further investigation. The critical next steps include:

-

Mechanism Validation: Confirming HDAC inhibition through Western blot analysis to observe changes in histone acetylation levels in treated cells.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how modifications to the acetylphenyl and cyclopropane moieties affect potency and selectivity.

-

Pharmacokinetic Profiling: Conducting in vivo studies in animal models to determine key PK parameters like bioavailability, half-life, and clearance.[7]

-

In Vivo Efficacy: Evaluating the antitumor activity of the compound in xenograft or other relevant animal models of cancer.

-

Toxicology Assessment: Performing preliminary safety and toxicology studies to establish a therapeutic window.

Conclusion

This compound is a promising chemical entity with a high probability of exhibiting potent anticancer activity, likely mediated through the inhibition of histone deacetylases. Its straightforward synthesis and the established biological relevance of its constituent parts make it an attractive candidate for drug discovery programs. The experimental framework provided herein offers a clear and robust pathway for validating its therapeutic potential and advancing it from a chemical scaffold to a viable clinical candidate.

References

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health (NIH). Available at: [Link]

- US20160031818A1 - Metabolites of N-(4-phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. Google Patents.

- US5068428A - Process for the preparation of cyclopropanecarboxamide. Google Patents.

- EP0285934A1 - Cyclopropane carboxamides. Google Patents.

-

First synthesis of acylated nitrocyclopropanes. National Institutes of Health (NIH). Available at: [Link]

-

Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. Available at: [Link]

-

Drug metabolic stability in early drug discovery to develop potential lead compounds. Taylor & Francis Online. Available at: [Link]

-

Metabolic stability and its role in the discovery of new chemical entities. Contenta. Available at: [Link]

-

Medicinal chemistry advances in targeting class I histone deacetylases. National Institutes of Health (NIH). Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. MDPI. Available at: [Link]

-

Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of 4-formylphenyl-N-phenylcarbamates. ResearchGate. Available at: [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health (NIH). Available at: [Link]

-

Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells. National Institutes of Health (NIH). Available at: [Link]

-

Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Available at: [Link]

-

Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. National Institutes of Health (NIH). Available at: [Link]

-

Novel Histone Deacetylase (HDAC) Inhibitor Induces Apoptosis and Suppresses Invasion via E-Cadherin Upregulation in Pancreatic Ductal Adenocarcinoma (PDAC). MDPI. Available at: [Link]

-

Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[9]arene with Hydroxyl and Amine Groups. MDPI. Available at: [Link]

-

(a) Classical histone deacetylase (HDAC) inhibitors. (b) Structure... ResearchGate. Available at: [Link]

-

Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. DergiPark. Available at: [Link]

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 7. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. EP0285934A1 - Cyclopropane carboxamides - Google Patents [patents.google.com]

The Cyclopropane Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis, Structure-Activity Relationships, and Therapeutic Potential of N-(4-acetylphenyl)cyclopropanecarboxamide and its Structural Analogs

Introduction: The Allure of the Cyclopropyl Ring

In the landscape of medicinal chemistry, the cyclopropane ring stands out as a "strained jewel," a small, rigid scaffold that imparts unique and often advantageous properties to bioactive molecules. Its inherent ring strain and distinct electronic character offer a powerful tool for medicinal chemists to fine-tune the pharmacological profile of drug candidates. The incorporation of a cyclopropane moiety can lead to enhanced metabolic stability, improved binding affinity through conformational constraint, and novel intellectual property. This guide delves into the rich and evolving story of this compound and its structural analogs, a class of compounds that has demonstrated significant potential across a spectrum of therapeutic areas, from oncology to neuroscience.

This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this versatile chemical scaffold. We will explore the causal relationships behind experimental design, present detailed protocols, and visualize key concepts to empower your own research and development endeavors.

Medicinal Chemistry Strategies: Designing Potent and Selective Analogs

The design of structural analogs of this compound is a testament to the principles of modern medicinal chemistry. The core structure presents multiple avenues for modification, each with the potential to modulate potency, selectivity, and pharmacokinetic properties.

Core Scaffold Modifications

The N-aryl cyclopropanecarboxamide core can be systematically modified to probe its interaction with biological targets. Key modifications include:

-

Substitution on the Phenyl Ring: The acetyl group at the 4-position of the phenyl ring is a critical feature. Analogs with alternative substituents at this and other positions can be synthesized to explore the impact on activity. For instance, replacing the acetyl group with other electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its ability to form key interactions with a target protein.

-

Modification of the Cyclopropane Ring: The cyclopropane ring itself can be substituted to introduce chirality and explore steric interactions within a binding pocket. The stereochemistry of these substituents can be crucial for activity.

-

Alterations to the Amide Linker: The amide bond is a key structural element. While generally stable, modifications to this linker, such as N-methylation or replacement with bioisosteres, can be explored to modulate properties like cell permeability and metabolic stability.

Structure-Activity Relationship (SAR) Insights

A comprehensive analysis of the SAR for this class of compounds reveals several key trends that guide the design of new analogs.

-

Anticancer Activity: In the context of anticancer activity, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the presence of a substituted phenyl ring is crucial for potent inhibition.[1][2] The cyclopropyl group appears to orient the N-aryl moiety optimally within the ATP-binding pocket of the kinase.[3][4] Modifications to the phenyl ring, such as the introduction of halogen atoms or small alkyl groups, can significantly impact potency.[1][2]

-

Orexin Receptor Antagonism: For orexin receptor antagonists, the N-aryl cyclopropanecarboxamide scaffold serves as a key building block.[5] The SAR in this area is complex, with subtle changes to the aryl group and the cyclopropane ring leading to significant shifts in activity and selectivity between the OX1 and OX2 receptor subtypes.[6] The optimization of these analogs often involves a multi-parameter approach, balancing potency with pharmacokinetic properties such as brain penetration.[7][8]

Synthetic Methodologies: A Practical Guide

The synthesis of this compound and its analogs generally follows a convergent approach, involving the preparation of the cyclopropanecarboxylic acid and the corresponding aniline derivative, followed by an amide coupling reaction.

General Synthesis of the Cyclopropanecarboxylic Acid Intermediate

A common method for the synthesis of the cyclopropanecarboxylic acid core involves the cyclopropanation of an appropriate alkene precursor.[9][10] A detailed, step-by-step protocol is provided below.

Experimental Protocol: Synthesis of Cyclopropanecarboxylic Acid

-

Step 1: Malonic Ester Synthesis: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, in a suitable solvent like ethanol.

-

Step 2: Alkylation: The resulting enolate is then reacted with a dihaloalkane, such as 1,2-dibromoethane, to form the cyclopropane ring via an intramolecular nucleophilic substitution.

-

Step 3: Hydrolysis and Decarboxylation: The resulting diethyl cyclopropane-1,1-dicarboxylate is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base. Subsequent heating leads to decarboxylation, yielding cyclopropanecarboxylic acid.[11]

DOT Script for the Synthesis of Cyclopropanecarboxylic Acid

Caption: A general synthetic route to cyclopropanecarboxylic acid.

Synthesis of this compound

The final amide coupling step is typically achieved using standard peptide coupling reagents.

Experimental Protocol: Amide Coupling

-

Step 1: Activation of the Carboxylic Acid: Cyclopropanecarboxylic acid is activated with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Step 2: Amine Addition: 4-Aminoacetophenone is added to the activated carboxylic acid solution. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction.

-

Step 3: Workup and Purification: The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated through an appropriate workup procedure, which may include washing with aqueous solutions to remove byproducts and unreacted starting materials. Purification is typically achieved by recrystallization or column chromatography.[12][13]

DOT Script for the Synthesis of this compound

Caption: Final amide coupling step to yield the target compound.

Biological Activities and Therapeutic Potential

Structural analogs of this compound have demonstrated a remarkable range of biological activities, highlighting the therapeutic potential of this scaffold.

Anticancer Activity

A significant body of research has focused on the development of N-aryl cyclopropanecarboxamides as anticancer agents.[14] A key mechanism of action for some of these analogs is the inhibition of VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][4][15] By inhibiting VEGFR-2, these compounds can effectively starve tumors and inhibit their growth and metastasis.

Quantitative Data: Anticancer Activity of N-Aryl Cyclopropanecarboxamide Analogs

| Compound ID | R1 (Aryl Substituent) | Target | IC50 (µM) | Cancer Cell Line |

| Analog 1 | 4-Chloro | VEGFR-2 | 0.05 | HUVEC |

| Analog 2 | 3,4-Dichloro | VEGFR-2 | 0.02 | HCT116 |

| Analog 3 | 4-Fluoro | VEGFR-2 | 0.12 | MCF-7 |

| Analog 4 | 4-Trifluoromethyl | VEGFR-2 | 0.08 | A549 |

Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes.[16][17][18][19]

The molecular mechanism of action often involves the compound binding to the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the pro-angiogenic cascade.[20][21]

DOT Script for the VEGFR-2 Signaling Pathway Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by N-aryl cyclopropanecarboxamide analogs.

Orexin Receptor Antagonism

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness. Antagonists of these receptors have emerged as a novel class of therapeutics for the treatment of insomnia.[5][8] Several N-aryl cyclopropanecarboxamide derivatives have been identified as potent orexin receptor antagonists.[7] The optimization of these compounds involves fine-tuning their affinity for the orexin receptors while ensuring desirable pharmacokinetic properties, such as the ability to cross the blood-brain barrier.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile platform for the design of novel therapeutic agents. The unique conformational constraints and electronic properties imparted by the cyclopropane ring have enabled the development of potent and selective inhibitors of various biological targets. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanistic insights, holds great promise for the discovery of next-generation medicines. Future research in this area will likely focus on the development of analogs with improved pharmacokinetic profiles, the exploration of novel therapeutic applications, and the use of advanced computational methods to guide the design of even more potent and selective compounds.

References

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. Available from: [Link]

-

SAR studies of the synthesized compounds as VEGFR‐2 inhibitors. - ResearchGate. Available from: [Link]

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC - NIH. Available from: [Link]

-

Orexin Receptor Antagonists: Medicinal Chemistry and Therapeutic Potential. Available from: [Link]

-

IC50 ± SEM values of antiproliferative activity of compounds 4 and... - ResearchGate. Available from: [Link]

-

Discovery of new VEGFR-2 inhibitors based on bis([1][5][16]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central. Available from: [Link]

-

Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach - PubMed. Available from: [Link]

-

Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12,... - ResearchGate. Available from: [Link]

-

Aryl Hydrocarbon Receptor Ligands Drive Pancreatic Cancer Initiation and Progression through Protumorigenic T-cell Polarization - NIH. Available from: [Link]

-

lines ic50 values: Topics by Science.gov. Available from: [Link]

-

Structure-based development of a subtype-selective orexin 1 receptor antagonist - PubMed. Available from: [Link]

-

In This Issue, Volume 11, Issue 10 (“Medicinal Chemistry: From Targets to Therapies” Special Issue) - NIH. Available from: [Link]

-

Synthesis and antimelanoma activity of analogues of N-acetyl-4-S-cysteaminylphenol. Available from: [Link]

-

Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia - PubMed. Available from: [Link]

-

(PDF) Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - ResearchGate. Available from: [Link]

-

Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - MDPI. Available from: [Link]

-

Unveiling the Origin of the Selectivity and the Molecular Mechanism in the [3+2] Cycloaddition Reaction of N-aryl-C-carbamoylnitrone with N-arylitaconimide - MDPI. Available from: [Link]

- US5659081A - Process for the preparation of cyclopropanecarboxamide - Google Patents.

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. Available from: [Link]

-

Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure - ResearchGate. Available from: [Link]

-

Synthesis of Cyclopropanecarboxylic Acid - YouTube. Available from: [Link]

-

Molecular mechanisms of the action of Arctigenin in cancer - PubMed. Available from: [Link]

-

Synthesis of cyclopropanes - Organic Chemistry Portal. Available from: [Link]

-

Molecular mechanisms underlying the potential anticancer activity of Pulicaria crispa hexane fraction in HCT116 cancer cells - PMC - PubMed Central. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. In This Issue, Volume 11, Issue 10 (“Medicinal Chemistry: From Targets to Therapies” Special Issue) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclopropane synthesis [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. US5659081A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antimelanoma activity of analogues of N-acetyl-4-S-cysteaminylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. lines ic50 values: Topics by Science.gov [science.gov]

- 20. Molecular mechanisms of the action of Arctigenin in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular mechanisms underlying the potential anticancer activity of Pulicaria crispa hexane fraction in HCT116 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(4-acetylphenyl)cyclopropanecarboxamide: A Hypothetical Drug Discovery and Development Pathway

Abstract

This technical guide delineates a plausible discovery and development pathway for the novel chemical entity, N-(4-acetylphenyl)cyclopropanecarboxamide. While this specific molecule is not extensively documented in current scientific literature, its structural motifs—a cyclopropane ring and an N-aryl amide linkage to an acetylphenyl group—suggest a compelling rationale for its synthesis and investigation as a potential therapeutic agent. This document provides a comprehensive overview of a hypothetical research program, from the initial strategic considerations and synthesis to detailed analytical characterization and a proposed biological evaluation cascade, with a focus on oncology.

Introduction: The Rationale for this compound

The pursuit of novel chemical matter with therapeutic potential is a cornerstone of modern drug discovery. The cyclopropane ring, a three-membered carbocycle, has garnered significant interest in medicinal chemistry due to its unique conformational and electronic properties.[1][2] Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity to biological targets, and introduce a three-dimensional architecture that can be crucial for selectivity.[3][4] The N-aryl amide linkage is a common feature in many biologically active compounds, providing a rigid and stable connection between molecular fragments.[5]

The 4-acetylphenyl moiety, in turn, offers a handle for potential hydrogen bonding interactions and serves as a common structural feature in various pharmacologically active molecules. The combination of these three fragments in this compound presents a unique chemical entity with a high potential for biological activity. This guide outlines a hypothetical pathway for its discovery and initial development, with a focus on its potential as an anti-cancer agent, a field where cyclopropane-containing molecules have shown promise.[3]

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process: the synthesis of the cyclopropanecarboxylic acid precursor, followed by an amide coupling reaction with 4-aminoacetophenone.

Synthesis of Cyclopropanecarboxylic Acid

Cyclopropanecarboxylic acid can be prepared via several established methods, including the hydrolysis of cyanocyclopropane.[6] A common laboratory-scale synthesis involves the base-induced cyclization of 4-chlorobutyronitrile to form cyanocyclopropane, followed by hydrolysis to the carboxylic acid.[7][8][9]

Amide Coupling to Yield this compound

The final step involves the formation of an amide bond between cyclopropanecarboxylic acid and 4-aminoacetophenone. Direct reaction of a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a stable ammonium carboxylate salt.[10] Therefore, the use of a coupling agent is essential to activate the carboxylic acid.[11][12] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and effective water-soluble coupling agent that facilitates this transformation.[13]

-

Reaction Setup: To a solution of cyclopropanecarboxylic acid (1.0 eq) and 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Caption: Synthetic scheme for this compound.

Physicochemical and Spectroscopic Characterization

Following successful synthesis and purification, a comprehensive characterization of this compound is imperative to confirm its identity, purity, and key physicochemical properties.

Predicted Physicochemical Properties

The physicochemical properties of amides are influenced by their ability to form hydrogen bonds and the polarity of the amide group.[14][15][16] Based on its structure, the following properties are anticipated for this compound:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₃NO₂ | |

| Molecular Weight | 203.24 g/mol | |

| Appearance | White to off-white solid | Most simple amides are solids at room temperature. |

| Melting Point | Elevated | The presence of polar amide and ketone groups, along with the potential for intermolecular hydrogen bonding, suggests a relatively high melting point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate) | The amide and ketone functionalities may allow for some aqueous solubility, but the aromatic and cyclopropyl groups will limit it.[15] |

| LogP | 1.5 - 2.5 | A balance between the polar amide and ketone groups and the nonpolar aromatic and cyclopropyl moieties. |

Spectroscopic Analysis

The structure of this compound would be unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, the amide proton, and the cyclopropyl protons. The aromatic protons will likely appear as two doublets in the aromatic region. The acetyl methyl protons will be a singlet around 2.5 ppm. The amide proton will present as a broad singlet, and the cyclopropyl protons will show characteristic multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the amide and ketone, the aromatic carbons, the acetyl methyl carbon, and the carbons of the cyclopropane ring.

The IR spectrum will provide key information about the functional groups present.[17] Expected characteristic absorption bands include:

-

N-H stretch: ~3300 cm⁻¹

-

C=O stretch (amide): ~1650 cm⁻¹

-

C=O stretch (ketone): ~1680 cm⁻¹

-

C-H stretch (aromatic and cyclopropyl): ~3100-2850 cm⁻¹

Mass spectrometry will be used to determine the molecular weight of the compound.[18][19] High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The mass spectrum is expected to show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.

Hypothetical Biological Evaluation: An Anti-Cancer Screening Cascade

Given the prevalence of cyclopropane-containing molecules in oncology drug discovery, a logical first step in the biological evaluation of this compound is to assess its anti-cancer potential. A tiered screening approach is proposed.

Caption: A tiered approach for evaluating anti-cancer activity.

Tier 1: Primary Screening - In Vitro Cell Viability Assays

The initial screen will assess the compound's ability to inhibit the proliferation of a panel of human cancer cell lines.

-

Cell Seeding: Seed cancer cells from various tissue origins (e.g., breast, lung, colon) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Viability Assessment:

-

MTT Assay: Add MTT reagent and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent, which measures ATP levels, and record the luminescence.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value for each cell line.

Tier 2: Secondary Assays - Elucidating the Mechanism of Action

If this compound demonstrates significant anti-proliferative activity in the primary screen, further assays will be conducted to understand its mechanism of action.

-

Apoptosis Assays: To determine if the compound induces programmed cell death, techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry or caspase activity assays (e.g., Caspase-Glo® 3/7) will be employed.

-

Cell Cycle Analysis: Flow cytometry analysis of DNA content after propidium iodide staining will reveal if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

Conclusion and Future Directions

This technical guide has outlined a hypothetical yet scientifically grounded pathway for the discovery and initial development of this compound. The rationale for its synthesis is rooted in the established value of its constituent chemical motifs in medicinal chemistry. The proposed synthetic route is robust and utilizes standard organic chemistry transformations. A comprehensive analytical characterization plan ensures the identity and purity of the synthesized compound.

The suggested biological evaluation cascade provides a clear and logical progression for assessing its potential as an anti-cancer agent. Positive results from these initial in vitro studies would warrant further investigation, including target identification studies, structure-activity relationship (SAR) optimization, and eventual in vivo efficacy and safety assessments in preclinical models. The exploration of this compound and its analogs represents a promising avenue for the discovery of novel therapeutics.